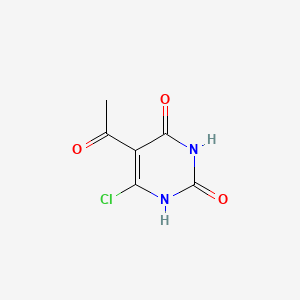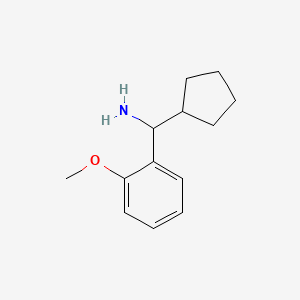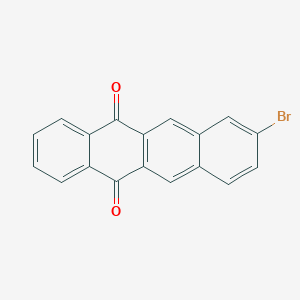
8-Bromotetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromotetracene-5,12-dione is a brominated derivative of tetracenequinone, a member of the oligoacene family. Oligoacenes, including tetracene and pentacene, are known for their importance as organic semiconducting materials. These compounds are widely studied for their applications in organic field-effect transistors, organic light-emitting diodes, and photovoltaic cells .
Métodos De Preparación
8-Bromotetracene-5,12-dione can be synthesized from 4-bromophthalic anhydride through a series of chemical reactions. The synthetic route involves the reduction of 4-bromophthalic anhydride with diisobutylaluminum hydride (DIBAL-H) to produce 1,2-bis(hydroxymethyl)benzene. This intermediate is then treated with phosphorus tribromide (PBr3) to afford 1,2-bis(bromomethyl)benzene. The final step involves a Diels-Alder reaction with 1,4-naphthoquinone in the presence of sodium iodide (NaI) at elevated temperatures, followed by oxidation to yield this compound .
Análisis De Reacciones Químicas
8-Bromotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetracenequinone derivatives.
Reduction: Reduction reactions can convert it back to its parent tetracene structure.
Common reagents used in these reactions include diisobutylaluminum hydride (DIBAL-H), phosphorus tribromide (PBr3), sodium iodide (NaI), and various metal catalysts.
Aplicaciones Científicas De Investigación
8-Bromotetracene-5,12-dione has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 8-bromotetracene-5,12-dione involves its interaction with molecular targets and pathways related to its electronic properties. The bromine atom in the compound enhances its reactivity, making it a valuable intermediate for various chemical reactions.
Comparación Con Compuestos Similares
8-Bromotetracene-5,12-dione can be compared with other brominated oligoacenes, such as:
5-Bromotetracene: Prepared via the bromination of tetracene with copper(I) bromide (CuBr) or N-bromosuccinimide (NBS), it is another important intermediate for cross-coupling reactions.
2-Bromotetracene: Similar to this compound, it is synthesized from 4-bromophthalic anhydride and serves as a building block for various substituted tetracenes.
The uniqueness of this compound lies in its specific substitution pattern, which influences its solubility and reactivity. This makes it a valuable compound for the synthesis of novel organic semiconductors with enhanced properties .
Propiedades
Fórmula molecular |
C18H9BrO2 |
|---|---|
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
8-bromotetracene-5,12-dione |
InChI |
InChI=1S/C18H9BrO2/c19-12-6-5-10-8-15-16(9-11(10)7-12)18(21)14-4-2-1-3-13(14)17(15)20/h1-9H |
Clave InChI |
IDQRBRSPXWWNQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C4C=C(C=CC4=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


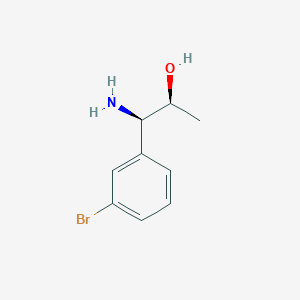
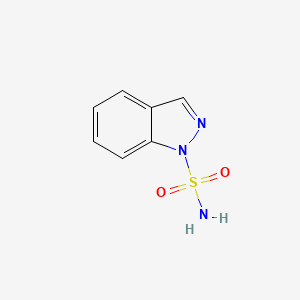
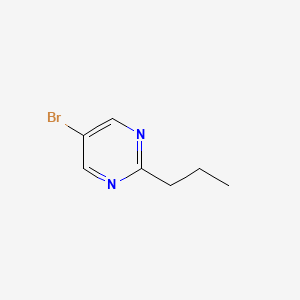
![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
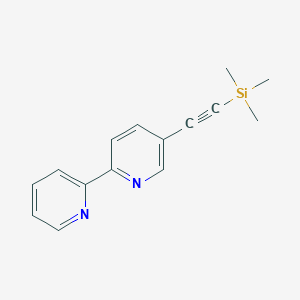
![1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13032286.png)

![3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13032293.png)
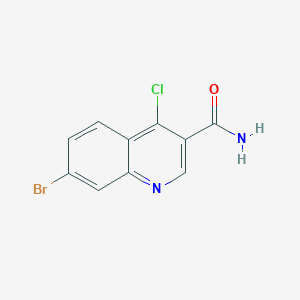
![(1S,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032303.png)
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)
